molecular formula C10H12O2 B3053436 4-Hydroxy-4-phenylbutan-2-one CAS No. 5381-93-1

4-Hydroxy-4-phenylbutan-2-one

Cat. No.: B3053436
CAS No.: 5381-93-1
M. Wt: 164.2 g/mol
InChI Key: MUVVFSVVVHYLMQ-UHFFFAOYSA-N
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Description

4-Hydroxy-4-phenylbutan-2-one, also known as raspberry ketone, is a naturally occurring compound found in various fruits such as raspberries, blackberries, and cranberries. It is widely recognized for its aromatic properties and is commonly used as a flavoring agent in the food industry. The compound has the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary synthetic routes for 4-Hydroxy-4-phenylbutan-2-one involves the Friedel-Crafts alkylation reaction. This reaction typically uses phenol and 4-hydroxybutan-2-one as starting materials. The reaction is catalyzed by solid acid catalysts such as acid-activated Montmorillonite clay. The reaction conditions include a temperature range of 100-150°C, pressure of 1-15 bar, and a reaction time of 12-24 hours .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of eco-friendly processes. One such method includes the selective alkylation of phenol with 4-hydroxybutan-2-one in the presence of solid acid catalysts. This method is advantageous due to its high selectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-phenylbutan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-4-phenylbutan-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-phenylbutan-2-one involves its interaction with various molecular targets and pathways. It is known to influence lipid metabolism by increasing the breakdown of fats and enhancing the release of norepinephrine. This leads to an increase in metabolic rate and energy expenditure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-4-phenylbutan-2-one is unique due to its strong aromatic properties and its ability to influence lipid metabolism. Unlike other similar compounds, it is widely used in the food industry as a flavoring agent and has potential therapeutic applications in weight management .

Properties

IUPAC Name

4-hydroxy-4-phenylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVVFSVVVHYLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448328
Record name 2-Butanone, 4-hydroxy-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5381-93-1
Record name 2-Butanone, 4-hydroxy-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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